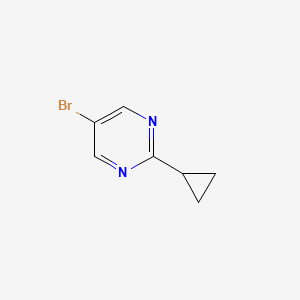

5-Bromo-2-cyclopropylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANURJXNEVQWODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607236 | |

| Record name | 5-Bromo-2-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304902-96-3 | |

| Record name | 5-Bromo-2-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-cyclopropylpyrimidine chemical properties and structure

An In-Depth Technical Guide to 5-Bromo-2-cyclopropylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, synthesis methodologies, and key applications, offering field-proven insights into its utility as a versatile scaffold in the design of novel therapeutics.

Core Chemical Identity and Properties

This compound is a substituted pyrimidine characterized by a bromine atom at the 5-position and a cyclopropyl group at the 2-position. These features make it a valuable intermediate, offering both a reactive handle for further chemical modification and a desirable structural motif for modulating pharmacological properties.

Data Presentation: Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 304902-96-3 | [1][2] |

| Molecular Formula | C₇H₇BrN₂ | [1] |

| Molecular Weight | 199.05 g/mol | [1] |

| Canonical SMILES | C1CC1C2=NC=C(C=N2)Br | [1] |

| InChIKey | ANURJXNEVQWODA-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD14702784 |[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Yellow Crystalline Powder | [3] |

| Purity | Typically ≥97.5% | [3] |

| Storage Conditions | 2-8°C, under inert gas, sealed in dry | [3][4] |

| Computed XLogP3 | 1.5 | [1] |

| Heavy Atom Count | 10 | [1] |

| Rotatable Bond Count | 1 |[1] |

Structural Analysis and Spectroscopic Profile

The structure of this compound combines the aromatic, electron-deficient pyrimidine core with two key substituents that dictate its chemical behavior and utility.

-

The Pyrimidine Ring: A foundational heterocyclic scaffold prevalent in numerous biologically active molecules.[5]

-

The C5-Bromo Group: A versatile synthetic handle. The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of carbon and heteroatom substituents.

-

The C2-Cyclopropyl Group: A valuable pharmacophore in drug design. The incorporation of a cyclopropyl ring can enhance metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism, improve binding potency through conformational constraint, and modulate physicochemical properties like lipophilicity.[6]

Caption: 2D Structure of this compound

Expected Spectroscopic Features

While specific spectra should be obtained from the supplier for lot-specific data, the structural features suggest a predictable spectroscopic profile used for quality control.[3][4]

Table 3: Expected Spectroscopic Profile

| Technique | Feature | Expected Characteristics |

|---|---|---|

| ¹H NMR | Aromatic Protons | Two singlets in the aromatic region (δ 8.5-9.0 ppm) corresponding to the non-equivalent protons at C4 and C6. |

| Cyclopropyl Protons | A set of multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the methine and methylene protons of the cyclopropyl ring. | |

| ¹³C NMR | Aromatic Carbons | Signals corresponding to the four unique carbons of the pyrimidine ring, with the carbon bearing the bromine (C5) being significantly influenced by the halogen. |

| Cyclopropyl Carbons | Signals in the upfield region corresponding to the cyclopropyl carbons. |

| Mass Spec (MS) | Molecular Ion Peak | A characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ in an approximate 1:1 ratio). |

Synthesis Methodology

The preparation of 5-bromo-2-substituted pyrimidines is efficiently achieved through a one-step condensation reaction. This modern approach offers high efficiency and operational simplicity compared to older, multi-step methods.[7]

Core Synthetic Principle: Condensation

The key strategy involves the reaction of an amidine compound (to provide the N-C-N fragment and the C2 substituent) with a 1,3-dicarbonyl equivalent (to provide the C4-C5-C6 fragment). For the title compound, this translates to the reaction between cyclopropanecarboxamidine and 2-bromomalonaldehyde .[7]

Caption: One-Step Synthesis Workflow

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the general methodology disclosed for the synthesis of related compounds.[7]

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromomalonaldehyde (1.0 eq) in a protic solvent such as glacial acetic acid.

-

Reagent Addition: In a separate vessel, prepare a solution of cyclopropanecarboxamidine hydrochloride (1.0-1.2 eq) in the same solvent. Add this solution dropwise to the stirred 2-bromomalonaldehyde solution at an elevated temperature (e.g., 80°C).

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-105°C). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by carefully adding water, which may precipitate the crude product.

-

Purification: Isolate the solid by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final, pure compound.

This one-step method is advantageous due to its simplicity, reduced synthesis time, and lower cost, making it suitable for large-scale production.[7]

Reactivity and Key Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules, particularly in the realm of kinase inhibitor development for cancer therapy.[3]

The C5-Bromo Group: A Gateway for Elaboration

The bromine atom at the 5-position is the primary site of reactivity, serving as an anchor point for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce C-C triple bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

Caption: Representative Suzuki Coupling Reaction

Representative Protocol: Suzuki-Miyaura Cross-Coupling

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water).

-

Reaction: Heat the mixture with stirring (e.g., 80-100°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired 5-substituted product.

Safety and Handling

This compound is a chemical reagent that requires careful handling in a controlled laboratory environment. Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.

Table 4: GHS Hazard Information

| Pictogram | Code | Hazard Statement |

|---|

|

| H302 | Harmful if swallowed.[1] | | | H315 | Causes skin irritation.[1] | | | H319 | Causes serious eye irritation.[1] | | | H335 | May cause respiratory irritation.[1] |Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard protective equipment, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[3][4]

Conclusion

This compound is a high-value chemical building block for the pharmaceutical and agrochemical industries. Its structure is intelligently designed, offering the stable and pharmacologically beneficial cyclopropyl group alongside a highly versatile brominated site on the pyrimidine core. This combination allows for the efficient and modular synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. Its straightforward, one-step synthesis further enhances its appeal as a practical and scalable intermediate for drug development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Beyond Palbociclib. [Link]

-

Fuxin Custchem Fine Chemical Co.,Ltd. Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. [Link]

-

PubChem. 5-Bromo-2-chloropyrimidine. [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

- 1. This compound | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound [myskinrecipes.com]

- 4. 304902-96-3|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

Synthesis of Novel Glucocorticoid Modulators from 5-Bromo-2-cyclopropylpyrimidine

An In-depth Technical Guide

Abstract

The development of Selective Glucocorticoid Receptor Modulators (SGRMs) represents a paradigm shift in anti-inflammatory therapy, aiming to dissociate the clinical benefits of glucocorticoids from their debilitating side effects. This guide provides a comprehensive technical overview of the synthesis of novel, non-steroidal SGRMs utilizing 5-Bromo-2-cyclopropylpyrimidine as a versatile starting scaffold. We delve into the strategic rationale for selecting this building block, detailing core synthetic transformations centered around palladium-catalyzed cross-coupling reactions. This document offers field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing researchers with the foundational methodologies to generate diverse chemical libraries. Furthermore, we explore the critical structure-activity relationships (SAR) that govern modulator efficacy and selectivity, offering a predictive framework for rational drug design. This guide is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of safer, more effective anti-inflammatory therapeutics.

Introduction: The Imperative for Selective Glucocorticoid Receptor Modulation

For decades, synthetic glucocorticoids like dexamethasone and prednisolone have been mainstays in treating a wide array of inflammatory and autoimmune diseases.[1] Their potent therapeutic action is mediated by the glucocorticoid receptor (GR), a ligand-inducible transcription factor that, upon activation, modulates the expression of a vast number of genes.[1] However, this broad mechanism is a double-edged sword. The very pathways that suppress inflammation are intrinsically linked to those that cause severe side effects, including osteoporosis, metabolic syndrome, skin atrophy, and immunosuppression, thereby limiting their long-term clinical utility.[2][3]

The critical breakthrough in overcoming this limitation lies in the concept of dissociated agonism . The therapeutic anti-inflammatory effects of glucocorticoids are primarily driven by a mechanism known as transrepression , where the activated GR monomer interferes with pro-inflammatory transcription factors like NF-κB and AP-1.[1][3] Conversely, many of the adverse metabolic effects are attributed to transactivation , a process where GR dimers bind to glucocorticoid response elements (GREs) on DNA to upregulate gene expression.[3]

This mechanistic dichotomy has fueled the development of Selective Glucocorticoid Receptor Modulators (SGRMs), also known as SEGRMs (Selective Glucocorticoid Receptor Agonists/Modulators).[1] These compounds, often non-steroidal in nature, are designed to preferentially induce transrepression while minimizing transactivation, thus promising the anti-inflammatory efficacy of classical steroids without their associated side-effect profile.[2][4]

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[5][6][7] Its unique electronic properties and synthetic tractability make it an ideal foundation for novel therapeutics. This guide focuses on This compound as a strategic starting material.[8] The bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through robust and predictable cross-coupling reactions, while the cyclopropyl group at C2 provides a stable, lipophilic anchor that can favorably influence metabolic stability and receptor engagement.

The Glucocorticoid Receptor Signaling Cascade: A Tale of Two Pathways

To rationally design SGRMs, a foundational understanding of the GR signaling mechanism is paramount. In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[1] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. It is within the nucleus that the divergent pathways of transactivation and transrepression occur, which are the ultimate targets of selective modulation.

Caption: Glucocorticoid Receptor (GR) signaling pathways.

Core Synthetic Strategy: Palladium-Catalyzed Diversification

The synthetic utility of this compound lies in the reactivity of its C-Br bond.[8] Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9][10] These reactions provide a direct and modular route to access a wide chemical space from a single, common intermediate. The general strategy involves coupling the C5 position of the pyrimidine ring with a diverse set of boronic acids/esters, amines, or terminal alkynes.

Caption: General synthetic workflow for library generation.

Key Synthetic Transformations: Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the key cross-coupling reactions. These serve as robust starting points for optimization based on specific substrate requirements.

Suzuki-Miyaura Coupling: C-C Bond Formation

Causality: The Suzuki-Miyaura reaction is the cornerstone for introducing aryl and heteroaryl moieties, which are critical for establishing key interactions within the GR ligand-binding domain. The choice of a palladium catalyst with a bulky phosphine ligand (e.g., SPhos) is crucial for facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps, with the bromopyrimidine substrate. A mild inorganic base like potassium carbonate is sufficient to activate the boronic acid without degrading sensitive functional groups.

Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).

-

Inert Atmosphere: Seal the vessel with a septum and purge with dry argon or nitrogen gas for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination: C-N Bond Formation

Causality: The introduction of nitrogen-containing functional groups is a common strategy in GR modulator design to form hydrogen bonds with key receptor residues like Asn564 and Arg611.[11] The Buchwald-Hartwig amination is the premier method for this transformation. A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine, while a specialized palladium/ligand complex (e.g., using XPhos or RuPhos) is necessary to prevent catalyst decomposition and promote efficient C-N bond formation.

Protocol:

-

Vessel Preparation: In a glovebox or under a positive pressure of argon, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and the pre-formed palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%).

-

Inert Atmosphere: Ensure the vessel remains under an inert atmosphere.

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 90-110 °C. Monitor for the disappearance of the starting material by LC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

Causality: The Sonogashira coupling introduces a rigid alkynyl linker, which can act as a spacer to position other functional groups optimally within the receptor pocket or to probe deeper regions of the binding site.[9][12] This reaction uniquely employs a dual-catalyst system: a palladium complex to activate the bromopyrimidine and a copper(I) salt (e.g., CuI) to activate the terminal alkyne, facilitating the crucial transmetalation step. An amine base like triethylamine often serves as both the base and a solvent.

Protocol:

-

Vessel Preparation: To a reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).

-

Inert Atmosphere: Flush the flask thoroughly with an inert gas.

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed, as indicated by TLC or LC-MS.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with water to remove amine salts. Dry the organic layer, concentrate, and purify by flash chromatography.

Structure-Activity Relationship (SAR) & Rational Design

The modularity of the synthetic approach allows for systematic exploration of the SAR. The substituents introduced at the C5 position directly influence the compound's interaction with the GR ligand-binding domain. The goal is to identify substitutions that promote a receptor conformation favorable to transrepression over transactivation.

| Modification at C5 Position | Rationale / Hypothesized Impact | Key Parameters to Monitor |

| Small, polar aryl groups (e.g., hydroxyphenyl) via Suzuki | May form hydrogen bonds with polar residues (e.g., Gln570, Thr739), potentially stabilizing a conformation that favors monomeric GR interaction with transcription factors (transrepression). | GR Binding Affinity (Ki), Transrepression (IC₅₀ in NF-κB assay), Transactivation (EC₅₀ in MMTV assay) |

| Bulky, non-polar aryl groups (e.g., biphenyl) via Suzuki | Can occupy hydrophobic pockets within the LBD, potentially inducing an allosteric change that disfavors GR dimerization required for transactivation. | Selectivity Index (Transrepression IC₅₀ / Transactivation EC₅₀), Metabolic Stability (t₁/₂ in microsomes) |

| Flexible amino-alkyl chains via Buchwald-Hartwig | The nitrogen can act as a hydrogen bond acceptor/donor, while the flexible chain allows the moiety to adopt an optimal position to interact with the receptor surface. | Aqueous Solubility, Cell Permeability (Papp) |

| Rigid heterocyclic amines (e.g., piperazine) via Buchwald-Hartwig | Introduces defined vectors for further substitution and can anchor the molecule in the binding pocket, potentially increasing affinity and duration of action. | Receptor Occupancy, In vivo Efficacy |

| Alkynyl-linked functional groups via Sonogashira | The linear geometry provides a rigid spacer to position a terminal group (e.g., an aromatic ring) in a specific region of the binding pocket, allowing for fine-tuning of interactions. | Binding Kinetics (kₒₙ/kₒff), Pharmacokinetic Profile |

Conclusion

This compound is an exceptionally valuable and versatile starting material for the discovery of novel, non-steroidal selective glucocorticoid receptor modulators. The strategic application of modern palladium-catalyzed cross-coupling reactions provides a powerful and modular platform for generating extensive libraries of drug-like molecules. By systematically varying the substituents at the C5 position, researchers can fine-tune the pharmacological profile of these compounds, rationally designing SGRMs that retain potent anti-inflammatory activity while minimizing or eliminating mechanism-based side effects. The protocols and SAR insights provided in this guide offer a robust framework to accelerate the development of the next generation of safer, more effective anti-inflammatory therapies.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Beyond Palbociclib.

-

Ullah, A., et al. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]

-

Fensome, A., et al. Design and synthesis of new nonsteroidal glucocorticoid modulators through application of an "agreement docking" method. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Carceller, E., et al. Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads. Frontiers in Immunology. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Viswanadhan, V. N., et al. Discovery of selective glucocorticoid receptor modulator MK-5932. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Wolff, M. E., & Baxter, J. D. Structure-Activity Relationships in Glucocorticoids. MTP Press. Available from: [Link]

-

Wikipedia. Selective glucocorticoid receptor modulator. Available from: [Link]

-

Raj, V., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. Available from: [Link]

-

Raj, V., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available from: [Link]

- CoLab. Selective Glucocorticoid Receptor Modulators.

-

PubChem. This compound. Available from: [Link]

-

Grokipedia. Selective glucocorticoid receptor modulator. Available from: [Link]

-

Sharma, P., et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

-

Shishkina, A. A., et al. Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. MDPI. Available from: [Link]

-

Duke, R. J. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Request PDF. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available from: [Link]

-

De Bosscher, K., & Beck, I. M. Design and development of glucocorticoid receptor modulators. Trends in Pharmacological Sciences. Available from: [Link]

-

González-Medina, M., & Naveja, J. J. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available from: [Link]

Sources

- 1. Frontiers | Selective Glucocorticoid Receptor Properties of GSK866 Analogs with Cysteine Reactive Warheads [frontiersin.org]

- 2. Selective Glucocorticoid Receptor Modulators | CoLab [colab.ws]

- 3. grokipedia.com [grokipedia.com]

- 4. Design and development of glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. This compound [myskinrecipes.com]

- 9. jocpr.com [jocpr.com]

- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to 5-Bromo-2-cyclopropylpyrimidine in Kinase Inhibitor Development

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous diseases.[2] Consequently, the development of small molecule inhibitors that can selectively modulate kinase function is a cornerstone of contemporary drug discovery.[1] Central to this effort is the concept of the "privileged scaffold" — a molecular framework capable of serving as a high-affinity ligand for multiple biological targets.[3][4] These scaffolds provide an efficient starting point for the design of compound libraries, often exhibiting favorable drug-like properties.[4][5]

The pyrimidine nucleus, a fundamental component of DNA and RNA, is one such privileged scaffold that has garnered significant attention for its utility in developing potent protein kinase inhibitors.[6][7] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal anchor for inhibitor design.[8][9] This guide delves into a specific, highly valuable pyrimidine derivative: 5-Bromo-2-cyclopropylpyrimidine . We will explore its chemical attributes, its strategic role in kinase inhibitor design, and provide field-proven protocols for its application, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties and Synthesis of the Core Scaffold

This compound is a yellow crystalline powder with a molecular weight of 199.05 g/mol and the chemical formula C₇H₇BrN₂.[10][11] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position. This unique combination of substituents provides a versatile platform for synthetic elaboration. The bromine atom serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore the solvent-exposed region of the kinase active site.[12] The cyclopropyl group, on the other hand, is a compact, rigid, and lipophilic moiety that can impart favorable metabolic stability and binding affinity.

A common synthetic route to this compound involves the condensation of 2-bromomalonaldehyde with cyclopropanecarboxamidine.[13] This one-step process is efficient and amenable to scale-up, making the starting material readily accessible for drug discovery programs.[13]

The Strategic Role of this compound in Kinase Hinge-Binding

The efficacy of many kinase inhibitors relies on their ability to mimic the binding of adenine from ATP within the kinase hinge region. The pyrimidine core is an excellent bioisostere of the adenine ring.[8][9] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with the backbone amide protons of the kinase hinge residues. This bidentate hydrogen bonding pattern is a key anchor for inhibitor binding and a primary reason for the prevalence of pyrimidine-based scaffolds in kinase inhibitor design.

The 2-cyclopropyl group plays a multifaceted role. Its small, rigid nature allows it to fit snugly into the hydrophobic pocket adjacent to the hinge region, often referred to as the "gatekeeper" pocket. This interaction can significantly contribute to the inhibitor's potency and selectivity. Furthermore, the cyclopropyl group can enhance the compound's metabolic stability and improve its pharmacokinetic profile.

The 5-bromo substituent is primarily a synthetic handle. It allows for the regioselective introduction of larger, more complex functionalities.[12] Through cross-coupling reactions, medicinal chemists can systematically explore the structure-activity relationship (SAR) by modifying the group at this position to optimize interactions with the solvent-front region of the ATP-binding site, thereby improving potency and selectivity for the target kinase.[14][15][16][17]

Caption: Kinase hinge-binding of the 2-cyclopropylpyrimidine scaffold.

Case Study: Development of Mps1 Kinase Inhibitors

Monopolar spindle 1 (Mps1 or TTK) is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial process for ensuring proper chromosome segregation during mitosis.[18] Overexpression of Mps1 is observed in various cancers, including triple-negative breast cancer, and correlates with poor prognosis, making it an attractive therapeutic target.[19][20][21]

Several potent and selective Mps1 inhibitors have been developed utilizing the this compound scaffold. In these inhibitors, the 2-cyclopropylpyrimidine core serves as the hinge-binding motif. The 5-position, accessed via the bromo substituent, is typically functionalized with a larger, often complex, moiety that extends into the solvent-exposed region of the ATP-binding site, contributing significantly to the overall potency and selectivity of the compound.

For example, through iterative structure-based design and SAR studies, researchers have optimized the substituent at the 5-position to achieve nanomolar potency against Mps1.[22][23] These efforts have led to the identification of preclinical candidates that demonstrate significant anti-proliferative activity in cancer cell lines and antitumor efficacy in xenograft models.[20][21]

Structure-Activity Relationship (SAR) Summary for Mps1 Inhibitors

| Compound ID | R-Group at 5-position | Mps1 IC₅₀ (nM) | HCT116 Cell Proliferation IC₅₀ (µM) |

| Lead 1 | Phenyl | 367 | 5-10 |

| Lead 2 | 4-Aminophenyl | 145 | ~5 |

| Optimized | Complex Heterocycle | <10 | <1 |

| Note: Data is illustrative and compiled from representative Mps1 inhibitor studies for comparative purposes.[18] |

The SAR table clearly indicates that modifications at the 5-position, enabled by the bromo precursor, lead to substantial improvements in both biochemical potency and cellular activity.

Caption: Kinase inhibitor development workflow.

Experimental Protocols

Protocol 1: Representative Suzuki Coupling for SAR Exploration

This protocol describes a general method for the Suzuki cross-coupling of this compound with an arylboronic acid to generate a library of analogs for SAR studies.

Materials:

-

This compound

-

Arylboronic acid of choice (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon source

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction should be stirred vigorously.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-cyclopropyl-5-arylpyrimidine.

Rationale: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The aqueous base is required for the transmetalation step of the Suzuki catalytic cycle. Dioxane is a common solvent due to its ability to dissolve the organic reagents and its relatively high boiling point.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase, such as Mps1. This assay measures the amount of ATP remaining after the kinase reaction.[24]

Materials:

-

Recombinant kinase (e.g., Mps1)

-

Kinase substrate (specific peptide or protein for the kinase)

-

ATP

-

Test compounds (serially diluted in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[2]

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[24]

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In the assay plate, add a small volume (e.g., 1 µL) of each compound dilution. Include wells for a positive control (no inhibitor, 100% activity) and a negative control (no kinase, 0% activity).

-

Kinase Reaction: a. Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. b. Add the kinase solution to each well containing the test compound and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[2] c. Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase. d. Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).[2]

-

Signal Detection: a. After the incubation, allow the plate to equilibrate to room temperature. b. Add the ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.[24] c. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and less inhibition. c. Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2]

Rationale: Measuring ATP consumption is an indirect but robust method to quantify kinase activity.[24] Using an ATP concentration near the Km ensures that the assay is sensitive to competitive inhibitors. It is critical to ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration.

Future Perspectives and Conclusion

The this compound scaffold has proven to be an exceptionally valuable starting point for the development of potent and selective kinase inhibitors. Its synthetic accessibility and the strategic placement of its functional groups allow for extensive exploration of chemical space, leading to the identification of promising clinical candidates. While its application in targeting Mps1 has been a notable success, the versatility of this scaffold suggests its potential for developing inhibitors against other kinases implicated in a range of human diseases. Future work will likely focus on leveraging this privileged core to tackle emerging kinase targets and to develop next-generation inhibitors with improved efficacy and safety profiles. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the power of the this compound scaffold in their own drug discovery endeavors.

References

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) . PubMed. Available from: [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery . National Institutes of Health (NIH). Available from: [Link]

-

The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All . MDPI. Available from: [Link]

-

The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry . MDPI. Available from: [Link]

-

Privileged Structures . OpenOChem Learn. Available from: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) . PubMed. Available from: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . RSC Publishing. Available from: [Link]

-

Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction . ResearchGate. Available from: [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) . Bentham Science Publishers. Available from: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . PubMed Central. Available from: [Link]

-

Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility . PubMed Central. Available from: [Link]

-

In vitro kinase assay . Protocols.io. Available from: [Link]

-

Characterization of novel MPS1 inhibitors with preclinical anticancer activity . PubMed Central. Available from: [Link]

-

Effect of MP1 knockdown on cellular signaling pathways. MCF-7 cells... . ResearchGate. Available from: [Link]

-

Kinase assays . BMG LABTECH. Available from: [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells . Reaction Biology. Available from: [Link]

-

This compound . PubChem. Available from: [Link]

-

Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function . National Institutes of Health (NIH). Available from: [Link]

-

This compound . MySkinRecipes. Available from: [Link]

-

Development of MPS1 Inhibitors: Recent Advances and Perspectives . ResearchGate. Available from: [Link]

-

Novel pyrrolopyrimidines as Mps1/TTK kinase inhibitors for breast cancer . PubMed. Available from: [Link]

-

Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor . PubMed. Available from: [Link]

-

Synthesis of Cyclopropyl-Fused Carbocyclic Nucleosides via the Regioselective Opening of Cyclic Sulfites . PubMed. Available from: [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

-

Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity . PubMed. Available from: [Link]

-

A Facile Iterative Synthesis of 2,5-Terpyrimidinylenes as Non-peptidic α-Helical Mimics . National Institutes of Health (NIH). Available from: [Link]

-

Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase . PubMed Central. Available from: [Link]

-

Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase . PubMed. Available from: [Link]

-

Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor . PubMed. Available from: [Link]

-

(PDF) Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase . ResearchGate. Available from: [Link]

-

XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells . PubMed Central. Available from: [Link]

-

Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones . ResearchGate. Available from: [Link]

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) . PubMed. Available from: [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION . ResearchGate. Available from: [Link]

-

Example of a signal transduction pathway . Khan Academy. Available from: [Link]

Sources

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 5. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All | MDPI [mdpi.com]

- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [myskinrecipes.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 14. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel pyrrolopyrimidines as Mps1/TTK kinase inhibitors for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bmglabtech.com [bmglabtech.com]

The Strategic Intermediate: A Technical Guide to 5-Bromo-2-cyclopropylpyrimidine in Pharmaceutical Development

Abstract

This in-depth technical guide provides a comprehensive overview of 5-Bromo-2-cyclopropylpyrimidine, a pivotal intermediate in modern pharmaceutical synthesis. We will explore its significance, synthesis, chemical properties, and critical role in the development of targeted therapies, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile building block in their research and development endeavors.

Introduction: The Architectural Significance of the Pyrimidine and Cyclopropyl Moieties

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous natural and synthetic bioactive compounds.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, allowing pyrimidine-based drugs to readily interact with enzymes and other cellular components.[1] The landscape of FDA-approved drugs featuring the pyrimidine scaffold is continually expanding, with applications ranging from anticancer and antiviral to anti-inflammatory and antibacterial agents.[1]

The incorporation of a cyclopropyl group into drug candidates has also seen a surge in recent years.[2] This small, strained carbocycle is far from a passive substituent; its unique electronic and conformational properties can significantly enhance a molecule's pharmacological profile.[2] The cyclopropyl fragment can improve potency, metabolic stability, and brain permeability while reducing off-target effects and plasma clearance.[2]

The convergence of these two privileged moieties in This compound creates a powerful and versatile building block for drug discovery. The bromine atom at the 5-position serves as a versatile synthetic handle for further molecular elaboration, making this intermediate particularly valuable for constructing libraries of potential drug candidates.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Reference |

| CAS Number | 304902-96-3 | [3] |

| Molecular Formula | C₇H₇BrN₂ | [3] |

| Molecular Weight | 199.05 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Typically a yellow crystalline powder | |

| Storage | 2-8°C, dry, sealed | |

| SMILES | C1CC1C2=NC=C(C=N2)Br | [3] |

| InChIKey | ANURJXNEVQWODA-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would feature a singlet for the proton at the 6-position of the pyrimidine ring, and multiplets for the methine and methylene protons of the cyclopropyl group.

-

¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring, with the carbon bearing the bromine atom being significantly shifted. The carbons of the cyclopropyl ring would also be clearly resolved.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br).[6]

Synthesis of this compound: A Step-by-Step Protocol

A robust and efficient synthesis is paramount for the utility of any pharmaceutical intermediate. A one-pot reaction using readily available starting materials is a highly attractive approach.[7] The following protocol is based on a patented method for the synthesis of 5-bromo-2-substituted pyrimidines.[7]

Synthesis of Precursors

3.1.1. 2-Bromomalonaldehyde: This key precursor can be synthesized via the TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol, offering a greener alternative to traditional methods.[8]

3.1.2. Cyclopropanecarboxamidine Hydrochloride: This can be prepared from cyclopropanecarbonitrile via the Pinner reaction.

One-Pot Synthesis of this compound

This procedure involves the condensation of 2-bromomalonaldehyde with cyclopropanecarboxamidine.

Experimental Protocol:

-

In a reaction flask, dissolve 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid at 0 °C.

-

Add 3A molecular sieves to the solution.

-

Prepare a solution of cyclopropanecarboxamidine hydrochloride (1.0 eq) in glacial acetic acid.

-

Slowly add the cyclopropanecarboxamidine solution to the 2-bromomalonaldehyde solution while maintaining the temperature between 60-90°C.

-

After the addition is complete, raise the temperature to 70-105°C and monitor the reaction by TLC or LC-MS until completion.

-

Cool the reaction to room temperature and add water to precipitate the product.

-

Filter the mixture and wash the filter cake with a small amount of ethanol.

-

Further purification can be achieved by recrystallization or column chromatography.

Sources

- 1. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 304902-96-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound(304902-96-3) 1H NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 8. CN110885284A - Synthesis method of 2-bromomalondialdehyde - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-cyclopropylpyrimidine is a heterocyclic organic compound with the molecular formula C₇H₇BrN₂.[1] This molecule is of significant interest to the pharmaceutical and agrochemical industries as a versatile building block in the synthesis of more complex molecules. The pyrimidine core is a common scaffold in a wide range of biologically active compounds, and the presence of the bromine atom and the cyclopropyl group at specific positions offers distinct opportunities for synthetic modification and structure-activity relationship (SAR) studies.

Accurate structural elucidation and confirmation are paramount in any synthetic chemistry workflow. This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretation of this data provides unambiguous confirmation of the compound's structure and purity.

Molecular Structure and Properties

-

Molecular Formula: C₇H₇BrN₂

-

Molecular Weight: 199.05 g/mol [1]

-

CAS Number: 304902-96-3[1]

-

Appearance: Off-white to light yellow solid

The structure of this compound, as confirmed by the spectroscopic data detailed below, is presented in Figure 1.

Figure 1. Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation pattern.

Experimental Protocol

A typical procedure for obtaining the mass spectrum of this compound would involve the following steps:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common and effective soft ionization technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and subjected to a high voltage, leading to the formation of protonated molecules, [M+H]⁺.

-

Mass Analysis: The ions are then guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Summary

| Ion | m/z (Observed) | m/z (Calculated) | Interpretation |

| [M+H]⁺ | 199 | 199.987 | Molecular ion peak |

Data sourced from patent literature.

Interpretation

The mass spectrum of this compound shows a prominent molecular ion peak at an m/z of 199, corresponding to the protonated molecule [M+H]⁺. The presence of bromine is typically confirmed by a characteristic isotopic pattern, with a second peak at [M+H+2]⁺ of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Figure 2. A plausible fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: For a solid sample like this compound, the sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in an FTIR (Fourier-transform infrared) spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Summary

While an experimental IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on its structure and data from similar pyrimidine derivatives.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Cyclopropyl C-H |

| ~2950-2850 | C-H stretch | Cyclopropyl C-H |

| ~1600-1550 | C=N stretch | Pyrimidine ring |

| ~1500-1400 | C=C stretch | Pyrimidine ring |

| ~1200-1000 | C-N stretch | Pyrimidine ring |

| ~1050-1000 | Cyclopropyl ring | Ring deformation |

| Below 800 | C-Br stretch | Bromo-pyrimidine |

Interpretation

The IR spectrum is expected to be dominated by vibrations from the pyrimidine ring and the cyclopropyl group. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group should appear just below 3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. The presence of the C-Br bond would be indicated by a strong absorption at lower wavenumbers, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H (proton) and ¹³C (carbon-13) NMR spectra are acquired.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.51 | s | 2H | H-4, H-6 |

| 2.17-2.11 | m | 1H | Cyclopropyl CH |

| 1.04-1.02 | m | 4H | Cyclopropyl CH₂ |

Data sourced from patent literature for a 400 MHz spectrum in CDCl₃.

¹H NMR Interpretation

The ¹H NMR spectrum provides clear evidence for the structure of this compound.

-

The singlet at 8.51 ppm, integrating to two protons, is characteristic of the two equivalent protons on the pyrimidine ring (H-4 and H-6). The downfield chemical shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

-

The multiplet at 2.17-2.11 ppm, integrating to one proton, is assigned to the methine proton of the cyclopropyl group.

-

The multiplet at 1.04-1.02 ppm, integrating to four protons, corresponds to the two methylene groups of the cyclopropyl ring.

Figure 3. ¹H NMR assignments for this compound.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~170 | C-2 |

| ~160 | C-4, C-6 |

| ~110 | C-5 |

| ~20 | Cyclopropyl CH |

| ~10 | Cyclopropyl CH₂ |

¹³C NMR Interpretation (Predicted)

The ¹³C NMR spectrum is expected to show five distinct signals.

-

The carbon attached to the two nitrogen atoms (C-2) is expected to be the most downfield signal, around 170 ppm.

-

The two equivalent pyrimidine ring carbons (C-4 and C-6) are predicted to be in the aromatic region, around 160 ppm.

-

The carbon bearing the bromine atom (C-5) would be significantly shielded compared to the other ring carbons, with an expected chemical shift around 110 ppm.

-

The aliphatic carbons of the cyclopropyl group are expected at the most upfield positions, with the methine carbon around 20 ppm and the methylene carbons around 10 ppm.

Conclusion

The collective analysis of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The MS data confirms the molecular weight, the predicted IR spectrum indicates the key functional groups, and the ¹H NMR spectrum provides a detailed map of the proton environment, all of which are in excellent agreement with the proposed structure. This guide serves as a valuable resource for researchers working with this important synthetic intermediate, ensuring confidence in its identity and quality for subsequent applications in drug discovery and development.

References

-

Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

5-溴-2-环丙基嘧啶. (n.d.). ChemicalBook. Retrieved January 11, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). Molecules. Retrieved from [Link]

-

Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022, November 2). Scientific Reports. Retrieved from [Link]

-

Mehta, H., & Khunt, R. (2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278. Retrieved from [Link]

-

Singh, V., Deep, G., Kumar, V., & Jetley, U. K. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88. Retrieved from [Link]

Sources

A Methodological Guide to Determining the Solubility Profile and Chemical Stability of 5-Bromo-2-cyclopropylpyrimidine

Abstract: 5-Bromo-2-cyclopropylpyrimidine is a key heterocyclic building block in contemporary medicinal and agrochemical research. Its utility in the synthesis of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility and stability of this compound in various organic solvents. In the absence of extensive public data, this document emphasizes robust experimental protocols, the underlying scientific principles, and best practices for data acquisition and interpretation. Detailed methodologies for equilibrium solubility determination and forced degradation studies are presented, alongside validated analytical techniques for quantification. This guide is intended to serve as a foundational resource for enabling consistent and reliable characterization of this important synthetic intermediate.

Introduction to this compound

This compound, with the chemical formula C₇H₇BrN₂ and a molecular weight of 199.05 g/mol , is a substituted pyrimidine derivative of significant interest in synthetic chemistry[1]. The molecule's structure, featuring a pyrimidine core functionalized with a bromine atom and a cyclopropyl group, offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of complex bioactive molecules.

The pyrimidine scaffold is a ubiquitous motif in numerous pharmaceuticals and agrochemicals. The bromine atom at the 5-position can be readily displaced or involved in cross-coupling reactions, while the cyclopropyl group can influence the molecule's conformation and metabolic stability. A comprehensive understanding of the solubility and stability of this compound is therefore a critical prerequisite for its effective use in drug discovery and process development, impacting everything from reaction kinetics and purification strategies to formulation and storage.

Characterizing the Solubility of this compound

Solubility is a fundamental physicochemical property that dictates the concentration of a solute that can be dissolved in a solvent to form a homogeneous solution at a given temperature and pressure. For a synthetic intermediate like this compound, understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing efficient crystallization and purification protocols, and preparing stock solutions for screening and analysis.

Theoretical Considerations

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given the structure of this compound, which possesses both polar (pyrimidine ring) and non-polar (cyclopropyl and bromo groups) characteristics, its solubility is expected to vary significantly across a range of organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold-standard method for determining the thermodynamic solubility of a compound is the shake-flask method. This technique involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials:

-

This compound (solid)

-

Analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide, N,N-dimethylformamide)

-

Glass vials with screw caps

-

Thermostatic orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of pre-weighed glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure that the solution is saturated.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the vials.

-

Equilibration: Tightly seal the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium solubility is achieved. It is advisable to determine the required equilibration time by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to prevent the transfer of any undissolved solid.

-

Dilution: Accurately dilute the filtered supernatant with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculation: Calculate the solubility, accounting for the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Data | Calculated Data |

| Ethanol | 24.5 | Experimental Data | Calculated Data |

| Acetonitrile | 37.5 | Experimental Data | Calculated Data |

| Acetone | 20.7 | Experimental Data | Calculated Data |

| Ethyl Acetate | 6.0 | Experimental Data | Calculated Data |

| Dichloromethane | 9.1 | Experimental Data | Calculated Data |

| Tetrahydrofuran (THF) | 7.6 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Data | Calculated Data |

| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Data | Calculated Data |

Visualization of the Solubility Determination Workflow

Caption: Workflow for the Shake-Flask solubility determination method.

Assessing the Chemical Stability of this compound

Chemical stability is a critical attribute that influences the handling, storage, and application of a compound. Stability studies, particularly forced degradation or stress testing, are essential to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is crucial for developing stable formulations and defining appropriate storage conditions.

Principles of Stress Testing

According to the International Council for Harmonisation (ICH) guideline Q1A(R2), stress testing is a mandatory part of drug development to elucidate the inherent stability characteristics of the active substance. The objective is to induce degradation to a limited extent (typically 5-20%) to facilitate the identification of degradation products and the development of stability-indicating analytical methods.

Potential Degradation Pathways for Pyrimidine Derivatives

While specific degradation pathways for this compound are not documented, general knowledge of pyrimidine chemistry suggests several potential routes of decomposition under stress conditions:

-

Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions. The exocyclic C-Br bond may also undergo hydrolysis, although this is generally less facile on an aromatic ring.

-

Oxidation: The pyrimidine ring and the cyclopropyl group can be susceptible to oxidation, leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to dehalogenation, dimerization, or other complex transformations.

Experimental Protocol for a Forced Degradation Study

A systematic forced degradation study should be conducted by exposing solutions of this compound to various stress conditions.

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile, methanol)

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl. Store the solution at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of NaOH. Maintain the solution at room temperature or a slightly elevated temperature and collect samples over time. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of H₂O₂. Store at room temperature and monitor the degradation over time.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a temperature above the accelerated stability testing conditions (e.g., 80 °C). Also, expose the stock solution to the same thermal stress.

-

Photostability: Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

-